molecular formula C16H29ClN2Sn B1422256 2-Chloro-4-(tributylstannyl)pyrimidine CAS No. 446286-25-5

2-Chloro-4-(tributylstannyl)pyrimidine

Cat. No.: B1422256
CAS No.: 446286-25-5
M. Wt: 403.6 g/mol
InChI Key: RYGIFHOTRLEMGG-UHFFFAOYSA-N
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Description

2-Chloro-4-(tributylstannyl)pyrimidine (CAS: 446286-25-5) is an organotin-substituted pyrimidine derivative with the molecular formula C₁₆H₂₉ClN₂Sn and a molecular weight of 403.58 g/mol . Its structure features a pyrimidine ring with a chlorine atom at position 2 and a tributylstannyl group (-Sn(C₄H₉)₃) at position 4 (Figure 1). Key identifiers include:

  • SMILES: CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=N1)Cl
  • InChIKey: LYCLDHXYCXTOCU-UHFFFAOYSA-N .

This compound is primarily used as a bulk drug intermediate in industrial and scientific research, particularly in cross-coupling reactions (e.g., Stille couplings) to synthesize complex molecules . Its safety profile indicates acute toxicity (oral and dermal), skin/eye irritation, and environmental hazards, necessitating strict handling protocols .

Properties

IUPAC Name

tributyl-(2-chloropyrimidin-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN2.3C4H9.Sn/c5-4-6-2-1-3-7-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGIFHOTRLEMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29ClN2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676684
Record name 2-Chloro-4-(tributylstannyl)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446286-25-5
Record name 2-Chloro-4-(tributylstannyl)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 446286-25-5
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Preparation Methods

Synthesis of 2-Chloro-4-Substituted Pyrimidine Intermediates

Preparation of 2-chloro-4-substituted pyrimidines is achieved through chlorination of precursors such as 2-methylthio-4-substituted pyrimidines. The key steps involve:

  • Substitution Reaction:
    Starting from 2-methylthio-4-substituted pyrimidines, a nucleophilic substitution with alkali agents (e.g., sodium hydroxide, sodium carbonate, or potassium tert-butoxide) occurs in polar aprotic solvents such as methanol or pyridine. This step replaces the methylthio group with a hydroxyl or other functional groups, forming intermediates suitable for chlorination.

  • Chlorination Step:
    The intermediate is treated with chlorinating agents such as thionyl chloride, phosphorus oxychloride, or sulfuryl chloride in solvents like methylene dichloride or acetonitrile. This introduces the chlorine atom at the 4-position selectively, yielding 2-chloro-4-substituted pyrimidines.

Research Data:

Step Reagents Solvents Conditions Yield References
Substitution Alkali (NaOH, Na2CO3, K tert.-butoxide) Methanol, pyridine 0°C to room temp, 6 hours ~87% Patent CN103554036A
Chlorination Thionyl chloride, sulfuryl chloride Methylene dichloride, acetonitrile 0°C to room temp, 3 hours ~78-97% Patent CN103554036B

Organostannylation to Form 2-Chloro-4-(tributylstannyl)pyrimidine

The key to introducing the tributyltin group involves a stannylation reaction , typically performed via:

  • Nucleophilic substitution of the 4-chloro group with tributyltin reagents.
  • Reagents: Tributylstannyl lithium or tributylstannyl chloride.
  • Conditions:
    Conducted in dry, inert solvents such as tetrahydrofuran (THF) or toluene at low temperatures (−20°C to 0°C) to prevent side reactions.

Research Data:

Step Reagents Solvent Conditions Yield References
Stannylation Tributylstannyl chloride or tributylstannyl lithium Tetrahydrofuran (THF) −20°C to 0°C, inert atmosphere Variable, optimized yields reported Literature on organostannylation reactions

Summary of Preparation Methods

Method Raw Materials Key Reagents Solvents Conditions Advantages References
Method A 2-methylthio-4-chloropyrimidine derivatives Alkali (NaOH, Na2CO3), chlorinating agents Methanol, methylene dichloride 0°C to room temp, 3–6 hours High selectivity, high yield Patent CN103554036 series
Method B 2-chloro-4-substituted pyrimidines Tributylstannyl chloride/lithium THF, toluene −20°C to room temp Efficient organostannylation Literature on organostannylation

Notes on Optimization and Purification

  • Reaction Control: Maintaining low temperatures during chlorination and stannylation minimizes by-products.
  • Purification: Crude products are purified via silica gel chromatography or recrystallization, ensuring high purity for subsequent applications.
  • Yield Enhancement: Using excess chlorinating or stannylating agents and optimizing solvent polarity improves yields.

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 2-Chloro-4-(tributylstannyl)pyrimidine, in cancer treatment. The compound is being investigated for its ability to modulate immune responses and inhibit tumor growth. It may act as a dual antagonist of prostaglandin E2 receptors (EP2 and EP4), which are implicated in several cancers, including melanoma, lung cancer, and gastrointestinal cancers .

Case Study:
A patent document describes the use of pyrimidine derivatives for cancer treatment by reactivating immune responses within tumors. This approach could enhance the effectiveness of existing therapies such as chemotherapy and immunotherapy .

Antimalarial Research

The compound's structural analogs have been explored for their inhibitory effects on plasmodial kinases, which are critical targets in combating malaria. The inhibition of these kinases could disrupt the life cycle of the malaria parasite, providing a new avenue for therapeutic development against drug-resistant strains .

Research Findings:
Studies have shown that certain pyrimidine derivatives can inhibit key kinases involved in malaria pathogenesis, suggesting that this compound could be part of a broader strategy to develop effective antimalarial drugs .

Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. Its tributylstannyl group is particularly useful for coupling reactions, allowing for the formation of complex organic molecules through Stille coupling reactions. This property is valuable in synthesizing pharmaceuticals and agrochemicals.

Table: Key Synthetic Reactions Involving this compound

Reaction TypeDescriptionReference
Stille CouplingFormation of carbon-carbon bonds with aryl halides
Cross-CouplingUtilization in creating diverse organic compounds

Targeting Kinases

The compound's ability to inhibit specific kinases makes it a candidate for further research into its role as a therapeutic agent in various diseases beyond cancer and malaria. By targeting kinases involved in cellular signaling pathways, researchers can explore its potential applications in treating other conditions like neurodegenerative diseases and inflammatory disorders .

Comparison with Similar Compounds

Structural Analogs with Tributylstannyl Groups

The following table compares 2-chloro-4-(tributylstannyl)pyrimidine with other stannyl-substituted pyrimidines:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Purity Applications
This compound 446286-25-5 C₁₆H₂₉ClN₂Sn 403.58 Cl at C2; Sn(C₄H₉)₃ at C4 93% tech Cross-coupling reactions
2-Chloro-5-(tributylstannyl)pyrimidine 155191-68-7 C₁₆H₂₉ClN₂Sn 403.58 Cl at C2; Sn(C₄H₉)₃ at C5 95% Synthetic intermediates
4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine 875339-90-5 C₁₈H₂₇ClN₂SSn 453.68 Thieno-fused ring; Cl at C4; Sn(C₄H₉)₃ at C6 90% Potential anticancer agents
5-(2,2-Difluoroethoxy)-2-(tributylstannyl)pyrimidine N/A C₁₈H₃₂F₂N₂OSn 449.16 Difluoroethoxy group at C5; Sn(C₄H₉)₃ at C2 N/A Not specified

Key Observations :

  • Positional Isomerism : Moving the tributylstannyl group from C4 to C5 (e.g., 2-chloro-5-(tributylstannyl)pyrimidine) alters reactivity in cross-coupling reactions due to steric and electronic effects .
  • Functional Group Diversity : Substituents like difluoroethoxy groups increase molecular weight and polarity, impacting solubility and pharmacokinetics .

Non-Stannyl Pyrimidine Derivatives

For context, non-stannyl pyrimidines with chlorine substituents include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine N/A C₁₄H₈ClN₃O₂S 317.75 NO₂ and thiophen substituents Anticancer intermediate
2-Chloro-4-(2-fluoro-3-methoxyphenyl)pyrimidine 954216-44-5 C₁₁H₈ClFN₂O 238.65 Fluoro and methoxy groups Not specified
2-Chloro-4-methylpyrimidine 446286-25-5 C₅H₅ClN₂ 128.56 Methyl group at C4 Pharmaceutical synthesis

Key Observations :

  • Chlorine Reactivity : The 2-chloro substituent in all compounds facilitates nucleophilic substitution, enabling diverse functionalization (e.g., with amines or alkoxides) .
  • Biological Activity: Non-stannyl derivatives like 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine show promise as antitumor agents, highlighting the role of electron-withdrawing groups in enhancing bioactivity .

Biological Activity

2-Chloro-4-(tributylstannyl)pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H24_{24}ClN1_{1}
  • Molecular Weight : 285.82 g/mol

This compound features a pyrimidine ring substituted with a chlorine atom and a tributylstannyl group, which is believed to enhance its biological activity.

The primary biological activity of this compound is linked to its role as an inhibitor of Pim kinases. Pim kinases are serine/threonine kinases that are constitutively active and play a crucial role in the regulation of cell growth and survival. They are often overexpressed in various cancers, making them a target for therapeutic intervention .

Inhibition of Pim Kinases

Research indicates that compounds like this compound can inhibit Pim kinases, thereby affecting tumor cell growth and survival. Inhibition of these kinases has been associated with reduced proliferation in hematological malignancies such as diffuse large B-cell lymphoma (DLBCL) and multiple myeloma (MM) .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Study/Source Biological Activity Cancer Type Mechanism
Patent WO2012078777A1Inhibits Pim kinase activityHematological malignanciesReduces tumor cell survival
Research Article Induces apoptosis in cancer cellsVarious solid tumorsAlters cell cycle regulation
Patent WO2012129338A1Shows potential as an anti-cancer agentProstate cancerTargets Pim-mediated pathways

Case Studies

  • Hematological Malignancies : In studies involving DLBCL, elevated levels of Pim-1 were correlated with poor prognosis. The application of this compound demonstrated significant inhibition of tumor growth in preclinical models, suggesting its potential as a therapeutic agent .
  • Solid Tumors : Research has shown that this compound can also impact solid tumors by inducing apoptosis through mechanisms that involve the regulation of apoptosis mediators and cell cycle regulators .

Q & A

Basic: What are the common synthetic routes for preparing 2-chloro-4-(tributylstannyl)pyrimidine?

Answer:
The synthesis typically involves palladium-catalyzed stannylation of halogenated pyrimidines. For example, a dichloropyrimidine precursor (e.g., 2,4-dichloropyrimidine) can react with tributyltin hydride or hexamethylditin under Stille coupling conditions. Key steps include:

  • Using a Pd(0) catalyst (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF .
  • Maintaining an inert atmosphere (N₂/Ar) to prevent oxidation of the tin reagent .
  • Optimizing reaction temperature (often 60–90°C) and stoichiometry to favor regioselective substitution at the 4-position .

Basic: How is the structure of this compound characterized?

Answer:
Key analytical methods include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Peaks for pyrimidine protons (δ 8.5–9.0 ppm for H-5 and H-6) and tributyltin groups (δ 0.8–1.6 ppm for CH₂/CH₃) .
    • ¹¹⁹Sn NMR : A singlet near δ -10 to -20 ppm confirms the Sn–C bond .
  • Mass Spectrometry : ESI-MS or GC-MS shows molecular ion clusters (e.g., [M+H]⁺) with isotopic patterns characteristic of tin (Sn, 10% abundance for ¹²⁰Sn) .
  • X-ray Crystallography : Resolves bond angles and confirms substitution patterns (e.g., planar pyrimidine ring with Sn distortion) .

Basic: What are the primary applications of this compound in organic synthesis?

Answer:
It serves as a versatile intermediate in cross-coupling reactions:

  • Stille Coupling : Forms C–C bonds with aryl/vinyl halides, enabling access to substituted pyrimidines for drug discovery (e.g., kinase inhibitors) .
  • Diversification of Nucleobases : Modifies nucleic acid analogs to study interactions with enzymes or membranes .

Advanced: How can regioselectivity challenges during stannylation be addressed?

Answer:
Regioselectivity is influenced by:

  • Substrate Design : Electron-withdrawing groups (e.g., Cl at C-2) activate the C-4 position for nucleophilic attack .
  • Catalyst Tuning : Bulky ligands (e.g., P(o-tol)₃) favor substitution at sterically accessible sites .
  • Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and adjust conditions (e.g., temperature, solvent polarity) .

Advanced: What are the stability considerations for this organotin compound?

Answer:

  • Light/Oxygen Sensitivity : Store under argon at –20°C in amber vials to prevent decomposition .
  • Hydrolytic Degradation : Avoid protic solvents (e.g., H₂O, alcohols); use anhydrous DMF or THF for reactions .
  • Byproduct Formation : Hydrolysis may yield tributyltin oxides; purify via silica gel chromatography (hexane/EtOAc) .

Advanced: How to troubleshoot low yields in Stille couplings using this reagent?

Answer:
Common fixes include:

  • Catalyst Reactivation : Add fresh Pd(0) (5–10 mol%) if the reaction stalls .
  • Impurity Removal : Pre-dry solvents (molecular sieves) and substrates (azeotropic distillation) .
  • Competitive Side Reactions : Suppress homocoupling by using excess tin reagent (1.5–2.0 equiv) .

Advanced: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles; use a fume hood .
  • Waste Disposal : Collect organotin waste separately; treat with KMnO₄/H₂SO₄ before professional disposal .
  • Exposure Response : In case of skin contact, wash with 10% EDTA solution to chelate tin .

Advanced: How does the tributylstannyl group influence pharmacokinetic properties in drug candidates?

Answer:

  • Lipophilicity : Increases logP, enhancing membrane permeability but risking toxicity .
  • Metabolic Stability : Tin-carbon bonds resist hydrolysis in vivo, prolonging half-life .
  • Toxicity Screening : Assess nephrotoxicity via in vitro cell assays (e.g., HEK293 models) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-(tributylstannyl)pyrimidine
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2-Chloro-4-(tributylstannyl)pyrimidine

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